molecular formula C3H6N4 B7902156 4-Methyl-1H-1,2,3-triazol-5-amine

4-Methyl-1H-1,2,3-triazol-5-amine

Cat. No.: B7902156
M. Wt: 98.11 g/mol
InChI Key: QAHJJQGHAWTUQU-UHFFFAOYSA-N
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Description

4-Methyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-1H-1,2,3-triazol-5-amine involves the reaction of thiourea, dimethyl sulfate, and hydrazides in the presence of potassium carbonate in water. This one-pot synthesis follows green chemistry principles, including atom economy and the use of safer solvents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The focus is on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the substituents attached to it.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazoles.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to exhibit cytotoxic activity against certain cancer cell lines by inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-2H-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-2-3(4)6-7-5-2/h1H3,(H3,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHJJQGHAWTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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